Bis(2-methoxyethyl) diazene-1,2-dicarboxylate is an organic compound characterized by its unique structure and versatile applications in various scientific fields. It is classified as a diazene derivative, specifically an azodicarboxylate, which features two carboxylate groups attached to a diazene moiety. This compound is recognized for its role as an intermediate in organic synthesis, particularly in the production of dyes, pigments, and pharmaceuticals.
The compound can be synthesized through a reaction involving 2-chloroethanol, dicyandiamide, and isocyanate. This method highlights its accessibility for laboratory and industrial applications.
The synthesis of bis(2-methoxyethyl) diazene-1,2-dicarboxylate typically involves the following steps:
These reactions are optimized for high yield and purity in both laboratory and industrial settings.
The molecular structure of bis(2-methoxyethyl) diazene-1,2-dicarboxylate can be represented as follows:
This structure consists of:
Bis(2-methoxyethyl) diazene-1,2-dicarboxylate participates in several key chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action of bis(2-methoxyethyl) diazene-1,2-dicarboxylate involves its dual ability to act as both a nucleophile and an electrophile depending on the reaction conditions. This versatility allows it to participate in a variety of synthetic pathways leading to diverse chemical products .
Relevant data indicates that its reactivity profile makes it suitable for various synthetic applications in organic chemistry .
Scientific Uses:
The foundation of industrial-scale Bis(2-methoxyethyl) diazene-1,2-dicarboxylate (DMEAD) production relies on hydrazine-mediated pathways, where controlled oxidation of hydrazine derivatives forms the critical azo (N=N) bond. The patented synthesis involves reacting stoichiometric quantities of hydrazine hydrate with bis(2-methoxyethyl) carbonate in an aprotic solvent system, forming the hydrazo intermediate (bis(2-methoxyethyl) hydrazine-1,2-dicarboxylate) as a crystalline precipitate. This intermediate is subsequently oxidized to the target azo compound under optimized conditions [2]. The oxidation stage employs chlorine or bromine-based oxidants, with N-bromosuccinimide (NBS) demonstrating superior selectivity and reduced byproduct formation compared to chlorine gas. The reaction proceeds through electrophilic halogen attack on nitrogen, followed by dehydrohalogenation, necessitating precise stoichiometric control to minimize dihalide byproducts [2].
Table 1: Key Stages in Hydrazine-Mediated DMEAD Synthesis
Synthesis Stage | Reagents/Conditions | Key Intermediate/Product | Critical Control Parameters |
---|---|---|---|
Carbamate Formation | Hydrazine hydrate, Bis(2-methoxyethyl) carbonate, Aprotic solvent (THF, acetonitrile) | Hydrazine-1,2-dicarboxylate diester | Temperature (0-5°C), stoichiometric ratio (1:2 hydrazine:carbonate) |
Oxidation | N-Bromosuccinimide (NBS), Base (triethylamine), Solvent (chloroform/acetonitrile mixture) | Diazene-1,2-dicarboxylate (DMEAD) | Oxidant addition rate (<0.5 mol/h per mol hydrazo), temperature (-10 to 0°C), base equivalence (2.0-2.2 eq) |
Workup | Filtration, Solvent extraction, Aqueous washes | Crude DMEAD | pH control (neutral washes), low-temperature operations (<10°C) |
Reaction engineering focuses on suppressing symmetrical azobis(carbonyl) compounds and halogenated impurities. This is achieved through cryogenic conditions (-10°C) during NBS addition and maintaining anhydrous conditions to prevent hydrolysis of the electron-deficient azo bond. The base (typically triethylamine) serves a dual role: neutralizing HBr formed during oxidation and catalyzing the elimination step. Sub-stoichiometric base quantities lead to incomplete reaction and hydrohalide salt contamination, while excess base promotes ester hydrolysis [2].
Solvent selection critically determines reaction efficiency, intermediate stability, and final DMEAD purity during both carbamate coupling and oxidation stages. Optimal solvent pairs exhibit low nucleophilicity to prevent azodicarboxylate degradation, moderate polarity for reagent dissolution and hydrazo intermediate precipitation, and low freezing points to accommodate sub-zero operating temperatures. Patent data identifies chloroform/acetonitrile (3:1 v/v) mixtures as ideal for the oxidation stage, balancing high NBS solubility (in chloroform) with excellent hydrazo dispersion (in acetonitrile), thereby ensuring rapid mass transfer during the heterogeneous oxidation reaction [2].
Tetrahydrofuran (THF) or acetonitrile alone facilitates efficient carbonate-hydrazine coupling due to their ability to solvate both hydrophilic (hydrazine hydrate) and organophilic (bis(2-methoxyethyl) carbonate) reactants. However, these solvents necessitate replacement or dilution with chlorinated solvents before oxidation to induce controlled hydrazo precipitation. Process intensification studies demonstrate that substituting dichloromethane with chloroform reduces solvent loss by 15% during distillation due to chloroform’s lower volatility while maintaining comparable yields (92-94% isolated). Crucially, aromatic hydrocarbons (toluene, xylene) are strictly avoided despite their low cost, as they facilitate radical pathways causing azo bond homolysis and symmetrical azodicarboxylate impurities [2] [3].
Table 2: Solvent System Performance in DMEAD Synthesis
Solvent System | Synthesis Stage | Temperature Range (°C) | Key Advantages | Yield Impact |
---|---|---|---|---|
THF/Water (9:1) | Carbamate Coupling | 0-5 | Excellent hydrazine dissolution, prevents carbonate hydrolysis | Hydrazo yield: 88-91% |
Chloroform/Acetonitrile (3:1) | Oxidation | -10 to 0 | Hydrazo dispersion, NBS solubility, suppresses hydrolysis | DMEAD yield: 92-94% |
Dichloromethane | Oxidation/Wash | -5 to 5 | Low viscosity, easy filtration | DMEAD yield: 90-92% (higher solvent loss) |
Ethyl Acetate/Hexane (Recrystallization) | Purification | 30-40 (dissolution), 0-5 (crystallization) | Selective DMEAD crystallization, impurity rejection | Purity enhancement: 85% crude → 95-97% final |
Reaction optimization extends beyond solvent choice:
While stoichiometric oxidants like NBS dominate laboratory-scale DMEAD synthesis, catalytic oxidative dehydrogenation (ODH) presents a greener, atom-economical alternative for industrial production by eliminating halide waste streams. This approach directly converts bis(2-methoxyethyl) hydrazine-1,2-dicarboxylate to DMEAD using molecular oxygen (O₂) or air as the terminal oxidant, facilitated by redox-active catalysts. Vanadium-based catalysts (e.g., V₂O₅/TiO₂-SiO₂), renowned for propane ODH, show significant promise. These materials function via a Mars-van Krevelen mechanism: the hydrazo compound reduces surface V⁵⁺ sites to V³⁺, followed by re-oxidation using gas-phase O₂, regenerating the active sites. Optimal performance occurs at 60-80°C in ethanol or acetonitrile solvents, achieving 85-88% selectivity toward DMEAD at 95% hydrazo conversion [6] .
Emerging catalyst systems incorporate boron nitride (BN) nanostructures, leveraging boron’s unique ability to abstract hydrogen without deep oxidation. BN catalysts achieve 92% selectivity at 70°C using pure O₂ at atmospheric pressure, attributed to the stabilization of radical intermediates on defect sites and minimal over-oxidation. However, catalyst deactivation via boron oxynitride formation necessitates periodic regeneration under ammonia flow at 400°C. Homogeneous catalysts like Cu(I)/phenanthroline complexes exhibit high activity (TOF > 500 h⁻¹) in supercritical CO₂ but suffer from metal leaching and complex product separation [4] [6].
Table 3: Catalytic Systems for Hydrazo to Azodicarboxylate Dehydrogenation
Catalyst System | Oxidant | Temperature (°C) | Solvent | Conversion (%) | Selectivity (%) | Key Challenges |
---|---|---|---|---|---|---|
V₂O₅/TiO₂-SiO₂ | O₂ (1 atm) | 60-80 | Ethanol | >95 | 85-88 | Moderate selectivity, vanadium leaching |
Boron Nitride (h-BN) | O₂ (1 atm) | 70 | Acetonitrile | 98 | 92 | Slow deactivation, requires NH₃ regeneration |
Cu(I)/Phenanthroline | Air (10 bar) | 50 | scCO₂ | 99 | 90 | Metal leaching, high-pressure operation |
Fe-MOF-74 | t-BuOOH | 40 | Toluene | 82 | 95 | Peroxide cost, low catalyst stability |
Key engineering challenges in catalytic ODH include:
Industrial translation of DMEAD synthesis necessitates integrated process design emphasizing solvent recycling, energy-efficient separations, and continuous operation to maximize yield and minimize waste. The patented flow process employs two sequential continuous stirred-tank reactors (CSTRs): the first operates at 5°C for hydrazo formation (residence time: 2 h), and the second at -5°C for oxidation (residence time: 3 h). This configuration achieves 94% overall yield with >95% purity, surpassing batch reactors (88-90% yield) by eliminating transfer delays and ensuring consistent temperature control. A key innovation is in-line crystallization using scraped-surface heat exchangers, rapidly cooling the oxidized stream to -10°C to induce high-purity DMEAD crystallization while minimizing degradation [2] [3].
Solvent recovery is economically vital due to the significant volumes of chlorinated solvents used. A hybrid distillation-pervaporation system treats the mother liquor: distillation first recovers chloroform (bp 61°C), followed by pervaporation to separate acetonitrile (strongly associating) from NBS-derived succinimide and residual HBr. Recovered solvents (≥99.5% purity) are recharged into the oxidation reactor, achieving 85% reuse efficiency. Residual succinimide finds value as a feedstock for N-bromosuccinimide production. Yield maximization further exploits DMEAD’s low melting point (40-41°C) through melt crystallization: crude crystals are melted at 45°C and slowly cooled to 30°C, selectively crystallizing pure DMEAD while concentrating methyl (2-methoxyethoxy)carbamate impurities in the melt [2] [3] [7].
Process optimization leverages sensitivity analysis:
Table 4: Industrial Process Parameters for DMEAD Production
Process Unit | Key Operational Parameters | Yield/Purity Contribution | Utility Consumption |
---|---|---|---|
Hydrazo CSTR | T=5°C, τ=2h, [Carbonate]=1.5M, Shear=500 rpm | Hydrazo yield: 96%, Particle size D50=35µm | Cooling duty: 15 kW/ton product |
Oxidation CSTR | T=-5°C, τ=3h, [NBS]=0.08M, [Base]=2.1 eq | DMEAD yield: 98% (stage), Selectivity>95% | Cooling duty: 25 kW/ton product |
Crystallization | T_cryst=-10°C, Cooling rate=5°C/min, Scraper speed=20 rpm | Purity increase: 90% → 97%, Crystal form control | Refrigeration: 30 kW/ton product |
Solvent Recovery | Distillation: T_top=61°C, Pervaporation: Polyimide membrane | Solvent reuse: 85%, Succinimide recovery: 90% | Steam: 200 kg/ton solvent, Electricity: 50 kWh/ton solvent |
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